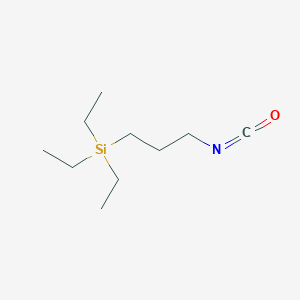
Triethyl(3-isocyanatopropyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triethyl(3-isocyanatopropyl)silane (TESIC) is a chemical compound with the formula C11H23NO2Si. It is a colorless liquid with a pungent odor and is used in various scientific research applications. TESIC is an organosilicon compound that contains both a silicon atom and an isocyanate group. It is widely used in the synthesis of various organic compounds and as a reagent in chemical reactions.
作用机制
Triethyl(3-isocyanatopropyl)silane contains an isocyanate group that is highly reactive and can react with various nucleophiles, including water, alcohols, and amines. The reaction of Triethyl(3-isocyanatopropyl)silane with nucleophiles leads to the formation of urea or carbamate groups, which are widely used in the synthesis of various organic compounds. Triethyl(3-isocyanatopropyl)silane can also undergo various reactions such as hydrolysis, oxidation, and reduction.
生化和生理效应
Triethyl(3-isocyanatopropyl)silane is not intended for use in drug development or medical applications. Therefore, there is limited information available on its biochemical and physiological effects. However, it is known that Triethyl(3-isocyanatopropyl)silane is highly toxic and can cause severe skin irritation, respiratory problems, and eye damage. Therefore, it should be handled with care and in a well-ventilated area.
实验室实验的优点和局限性
Triethyl(3-isocyanatopropyl)silane has several advantages in laboratory experiments, including its high reactivity, low cost, and easy availability. It can be used in various chemical reactions, including the preparation of isocyanate-functionalized polymers and surface modification of various materials. However, Triethyl(3-isocyanatopropyl)silane also has some limitations, including its high toxicity, which requires careful handling and disposal. It is also highly reactive and can react with various nucleophiles, which can complicate the synthesis of organic compounds.
未来方向
There are several future directions for the research and development of Triethyl(3-isocyanatopropyl)silane. One area of interest is the synthesis of new organic compounds using Triethyl(3-isocyanatopropyl)silane as a reagent. Another area of interest is the development of new methods for the preparation of isocyanate-functionalized polymers and surface modification of various materials. Further research is also needed to understand the biochemical and physiological effects of Triethyl(3-isocyanatopropyl)silane and its potential applications in drug development and medical applications.
Conclusion:
In conclusion, Triethyl(3-isocyanatopropyl)silane is a versatile chemical compound that has various applications in scientific research. It is widely used in the synthesis of various organic compounds and as a reagent in chemical reactions. Triethyl(3-isocyanatopropyl)silane has several advantages in laboratory experiments, including its high reactivity, low cost, and easy availability. However, it also has some limitations, including its high toxicity, which requires careful handling and disposal. Further research is needed to understand the potential applications of Triethyl(3-isocyanatopropyl)silane in drug development and medical applications.
合成方法
Triethyl(3-isocyanatopropyl)silane can be synthesized using various methods, including the reaction of 3-isocyanatopropyl chloride with triethylsilane in the presence of a base such as sodium hydride. Another method involves the reaction of 3-aminopropyltriethoxysilane with phosgene to form Triethyl(3-isocyanatopropyl)silane. The synthesis of Triethyl(3-isocyanatopropyl)silane is a complex process that requires careful handling and attention to safety.
科学研究应用
Triethyl(3-isocyanatopropyl)silane has many applications in scientific research, including the synthesis of various organic compounds such as polyurethanes, polyureas, and isocyanates. It is also used as a reagent in chemical reactions, including the preparation of isocyanate-functionalized polymers and surface modification of various materials. Triethyl(3-isocyanatopropyl)silane is also used in the production of adhesives, coatings, and sealants.
属性
CAS 编号 |
17067-62-8 |
|---|---|
产品名称 |
Triethyl(3-isocyanatopropyl)silane |
分子式 |
C10H21NOSi |
分子量 |
199.36 g/mol |
IUPAC 名称 |
triethyl(3-isocyanatopropyl)silane |
InChI |
InChI=1S/C10H21NOSi/c1-4-13(5-2,6-3)9-7-8-11-10-12/h4-9H2,1-3H3 |
InChI 键 |
HJLLHEIHBHLBIP-UHFFFAOYSA-N |
SMILES |
CC[Si](CC)(CC)CCCN=C=O |
规范 SMILES |
CC[Si](CC)(CC)CCCN=C=O |
同义词 |
Silane, triethyl(3-isocyanatopropyl)-; 17067-62-8; SCHEMBL306139; 3-isocyanatopropyltriethylsilane; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



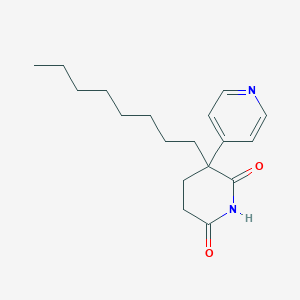
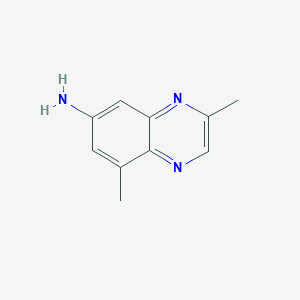
![5,7-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B8790.png)
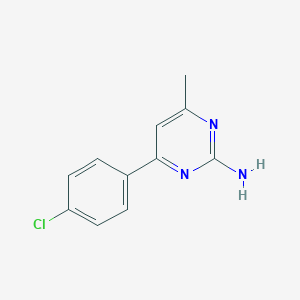
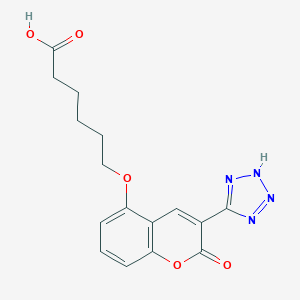
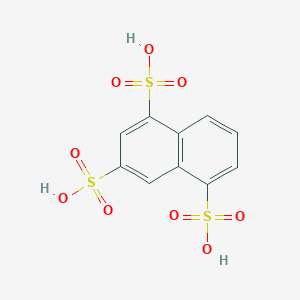
![2-Ethynyl-1-azabicyclo[2.2.2]octane](/img/structure/B8800.png)
![(3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one](/img/structure/B8801.png)
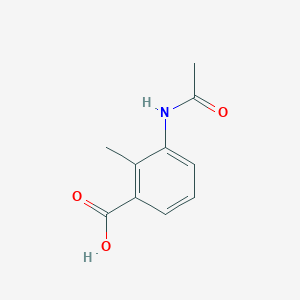
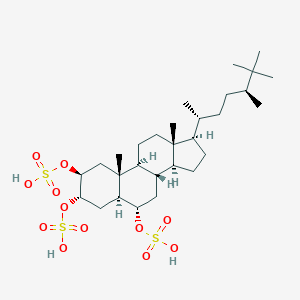
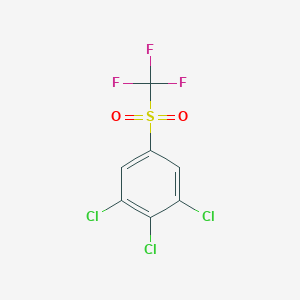
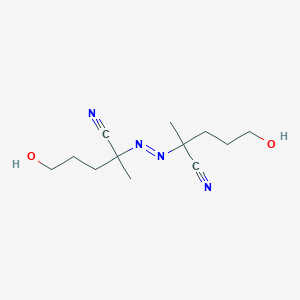
![7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8814.png)
![7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene](/img/structure/B8818.png)